

Application Notes and Protocols for Leu-Leu-OH in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for the utilization of L-Leucyl-L-leucine (**Leu-Leu-OH**) in cosmetic formulations, with a focus on its hypothesized mechanism of action based on its constituent amino acid, L-Leucine.

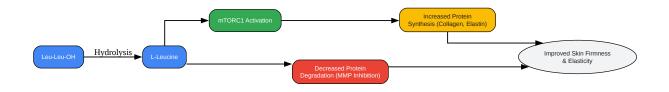
Introduction

L-Leucyl-L-leucine (**Leu-Leu-OH**) is a dipeptide composed of two L-leucine amino acid residues. In the field of cosmetics, it is categorized as a skin-conditioning agent, intended to improve the texture and overall appearance of the skin.[1][2] While specific efficacy data for **Leu-Leu-OH** in skincare is limited, the well-documented benefits of its constituent amino acid, L-leucine, provide a strong foundation for its potential applications. L-leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and various cellular metabolic processes.[3][4]

This document provides an overview of the current understanding of **Leu-Leu-OH**, detailed information on the scientifically-backed benefits of L-leucine for skin health, hypothesized mechanisms of action, and comprehensive protocols for evaluating its efficacy in cosmetic formulations.

Physical and Chemical Properties

Property	Value	Reference
INCI Name	Leucyl Leucine	-
Synonyms	Leu-Leu-OH, L-Leucyl-L- leucine	[1]
CAS Number	3303-31-9	[1]
Molecular Formula	C12H24N2O3	[1]
Molecular Weight	244.33 g/mol	[1]
Appearance	White to off-white powder	-
Solubility	Soluble in water. For a 16.28 mg/mL concentration, ultrasonic agitation and pH adjustment to 10 with 1 M NaOH may be required. Slightly soluble to insoluble in DMSO.	[5]
Storage	Store in a cool, dry place, protected from light and moisture.	[6]


Hypothesized Mechanism of Action and Signaling Pathway

While direct research on the specific signaling pathways activated by **Leu-Leu-OH** in skin cells is not extensively available, a proposed mechanism can be inferred from the known actions of L-leucine. L-leucine is a key activator of the mammalian Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of protein synthesis and cell growth.[7] It is hypothesized that **Leu-Leu-OH**, upon topical application and potential hydrolysis into its constituent L-leucine molecules by skin peptidases, could stimulate this pathway in dermal fibroblasts.

Hypothesized Signaling Pathway:

- Penetration & Hydrolysis: Leu-Leu-OH penetrates the stratum corneum and is hydrolyzed by peptidases in the epidermis or dermis into two L-leucine molecules.
- mTORC1 Activation: L-leucine enters the fibroblast and activates the mTOR Complex 1 (mTORC1).
- Protein Synthesis Stimulation: Activated mTORC1 phosphorylates downstream targets, including p70S6K and 4E-BP1, which in turn initiate the translation of proteins essential for the extracellular matrix (ECM).
- Increased ECM Production: This leads to an increased synthesis of collagen and elastin, improving skin firmness and elasticity.
- Inhibition of Proteolysis: L-leucine has also been shown to reduce protein degradation, potentially by decreasing the activity of matrix metalloproteinases (MMPs), thus preserving the integrity of the ECM.

Click to download full resolution via product page

Caption: Hypothesized signaling pathway of **Leu-Leu-OH** in skin cells.

Efficacy Data (Based on L-Leucine)

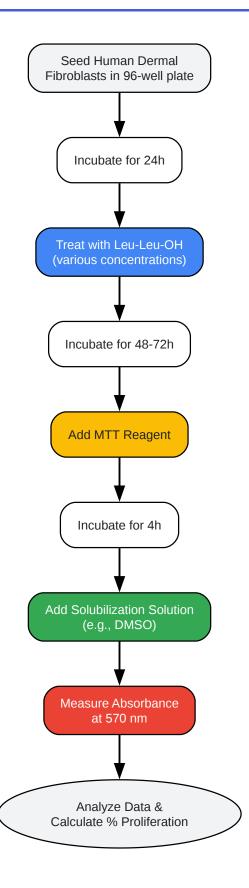
Direct quantitative efficacy data for **Leu-Leu-OH** is sparse. One study found that Leu-Leu dipeptides did not induce the expression of transglutaminase 1 in normal human epidermal keratinocytes, an enzyme linked to skin hydration. However, extensive research on L-leucine demonstrates its potential benefits for the skin. The following tables summarize key findings from studies on L-leucine.

Table 1: In Vitro & Ex Vivo Efficacy of L-Leucine

Parameter	Cell/Tissue Type	Concentration	Result	Reference
Protein Synthesis	Fibroblastic Vero Cells	25-50 μΜ	Slight increase in protein synthesis	[8]
Protein Degradation	Fibroblastic Vero Cells	25-50 μΜ	Significant reduction in protein degradation	[8]
Cell Proliferation	Fibroblastic Vero Cells	25-50 μΜ	Increased cell proliferation	[8]
ECM Gene Expression	Human Skin Fibroblasts	Not specified	Upregulation of elastin, fibronectin, and collagen 1 gene expression (in a mixture with other amino acids)	

Table 2: Clinical Efficacy of L-Leucine

Parameter	Study Population	Concentration & Duration	Result	Reference
Fine Lines	80 volunteers (>40 years)	2.5% L-Leucine, 12 weeks	21.7% reduction in fine lines	[9]
Skin Elasticity	80 volunteers (>40 years)	2.5% L-Leucine, 12 weeks	18.9% increase in skin elasticity	[9]
Skin Moisturization	Not specified	3% L-Leucine	42.3% increase in skin moisture content within 1 hour	[9]
Skin Barrier Function	120 sensitive skin volunteers	2% L-Leucine, 28 days	18.3% decrease in transepidermal water loss (TEWL)	[1]


Experimental Protocols

The following protocols are designed to evaluate the efficacy of **Leu-Leu-OH** in cosmetic formulations. They are based on standard methodologies used for testing cosmetic active ingredients.

In Vitro Fibroblast Proliferation Assay

This protocol assesses the effect of **Leu-Leu-OH** on the proliferation of human dermal fibroblasts.

Click to download full resolution via product page

Caption: Workflow for the in vitro fibroblast proliferation assay.

Methodology:

- Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
- Treatment: Prepare stock solutions of **Leu-Leu-OH** in sterile water or an appropriate solvent. Dilute to final concentrations (e.g., 0.01%, 0.1%, 1% w/v) in serum-free DMEM. Replace the culture medium with the treatment solutions. Include a vehicle control and a positive control (e.g., epidermal growth factor).
- Incubation: Incubate the cells for 48 to 72 hours.
- MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

In Vitro Collagen Synthesis Assay (ELISA)

This protocol quantifies the effect of **Leu-Leu-OH** on collagen type I production by human dermal fibroblasts.

Methodology:

- Cell Culture and Treatment: Follow steps 1-4 from the proliferation assay (Section 5.1), culturing cells to near confluency.
- Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

- ELISA: Use a human pro-collagen type I C-peptide (PIP) ELISA kit to quantify the amount of newly synthesized collagen in the supernatant, following the manufacturer's instructions.
- Protein Normalization: Lyse the cells in the wells and perform a total protein assay (e.g., BCA assay) to normalize the collagen production to the total cell number.
- Analysis: Calculate the amount of collagen produced per microgram of total cellular protein and compare the treated groups to the vehicle control.

Ex Vivo Skin Model Analysis

This protocol evaluates the effects of a cosmetic formulation containing **Leu-Leu-OH** on human skin explants.

Methodology:

- Skin Explants: Obtain human skin explants from cosmetic surgery (e.g., abdominoplasty) and maintain them in a culture medium.
- Formulation Application: Prepare a cosmetic base (e.g., O/W emulsion) with and without **Leu-Leu-OH** at a target concentration (e.g., 1-3%). Apply a standardized amount of the formulation to the surface of the skin explants daily for several days.
- Histological Analysis: After the treatment period, fix the skin explants in formalin, embed them in paraffin, and section them. Perform histological staining (e.g., Masson's trichrome) to visualize collagen fibers.
- Immunohistochemistry: Perform immunohistochemical staining for specific proteins such as collagen type I, elastin, and Ki-67 (a proliferation marker) to quantify changes in their expression.
- Gene Expression Analysis: Extract RNA from the explants and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to ECM synthesis (e.g., COL1A1, ELN) and degradation (e.g., MMP1, MMP3).
- Analysis: Use image analysis software to quantify staining intensity and compare gene expression levels between the treated and control groups.

Formulation Guidelines

- Recommended Use Level: 0.5% 3.0%
- pH Stability: Formulate in a pH range of 5.0 7.0 for optimal stability and skin compatibility.
- Solubility: Leu-Leu-OH is water-soluble. It can be incorporated into the aqueous phase of emulsions. For higher concentrations, gentle heating and pH adjustment may be necessary to ensure complete dissolution.
- Incorporation: Add to the water phase of a formulation before emulsification. Avoid prolonged exposure to high temperatures (>70°C).
- Compatibility: Compatible with most common cosmetic ingredients. However, compatibility testing in the final formulation is always recommended. Peptides can be sensitive to strong acids and certain enzymes.
- Delivery Systems: To enhance penetration, consider using delivery systems such as liposomes or formulating in serums with penetration enhancers.

Safety and Toxicology

- General Safety: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of amino acids, including L-leucine, and found them to be safe for use in cosmetic products.[10] Dipeptides are generally considered to have a good safety profile due to their natural occurrence and metabolic pathways.
- Irritation and Sensitization: L-leucine has been shown to have no potential for irritation, sensitization, or phototoxicity at concentrations between 0.1% and 5%.[9] A human repeat insult patch test (HRIPT) on a final formulation containing Leu-Leu-OH is recommended to confirm its non-irritating and non-sensitizing potential.
- Penetration: The molecular weight of **Leu-Leu-OH** (244.33 Da) is below the 500 Dalton rule, suggesting it has the potential for dermal penetration.

Conclusion

Leu-Leu-OH is a dipeptide with potential as a skin-conditioning agent in cosmetic formulations. While direct evidence of its efficacy is still emerging, the extensive research on its constituent amino acid, L-leucine, provides a strong rationale for its use in anti-aging and skin-repairing products. L-leucine has been shown to stimulate protein synthesis, improve skin barrier function, and increase skin elasticity. The provided protocols offer a framework for researchers and formulators to substantiate the efficacy of **Leu-Leu-OH** and unlock its full potential in skincare. Further research is encouraged to elucidate the specific molecular mechanisms of the dipeptide itself within the skin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. sincereskincare.com [sincereskincare.com]
- 4. Effect of amino-acid intake on physical conditions and skin state: a randomized, double-blind, placebo-controlled, crossover trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amino Acid Complex Cosmetic Ingredient for Regenerating Skincare Leucine, Valine, Isoleucine for Skin Conditioning and Strength 25g SYNTHETIKA [synthetikaeu.com]
- 7. codexlabscorp.com [codexlabscorp.com]
- 8. Palmitoyl Dipeptide-61 D-Leucine Dipeptide-62 D-Alanine Dipeptide-63 | Cosmetic Ingredients Guide [ci.guide]
- 9. L-Leucine: The Essential Amino Acid Boosting Cosmetics Aogubio [aogubio.com]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Leu-Leu-OH in Cosmetic Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152472#protocol-for-using-leu-leu-oh-in-cosmetic-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com